Crystal Structure Analysis of 2-(4-(4-Methoxyphenyl)-1H-imidazol-1-yl)acetic Acid: A Comprehensive Crystallographic Guide
Crystal Structure Analysis of 2-(4-(4-Methoxyphenyl)-1H-imidazol-1-yl)acetic Acid: A Comprehensive Crystallographic Guide
Executive Summary
The structural elucidation of 2-(4-(4-methoxyphenyl)-1H-imidazol-1-yl)acetic acid (C₁₂H₁₂N₂O₃) provides critical insights into the supramolecular behavior of functionalized imidazoles. As a molecule containing both a highly competitive hydrogen-bond donor (carboxylic acid) and a strong acceptor (the unhindered N3 of the imidazole ring), its solid-state packing is governed by delicate thermodynamic balances. This whitepaper provides a comprehensive, step-by-step technical guide to the single-crystal X-ray diffraction (SCXRD) analysis of this compound. Written for structural chemists and drug development professionals, this guide emphasizes the causality behind experimental design, self-validating crystallographic protocols, and the quantitative mapping of supramolecular synthons.
Molecular Anatomy & Crystallographic Rationales
Before initiating crystallization, a rigorous analysis of the molecule’s structural anatomy is required to predict and control its solid-state behavior:
-
The Amphoteric Core : The molecule features a carboxylic acid moiety (-COOH) at the N1-acetic acid arm and a bare sp²-hybridized nitrogen (N3) on the imidazole ring. This sets up a classic competition: will the carboxylic acid form a centrosymmetric homodimer ( R22(8) motif), or will it form a head-to-tail heterosynthon with the imidazole N3?
-
Conformational Flexibility : The methylene spacer (-CH₂-) between the imidazole and the carboxylic acid allows rotational freedom. Cryocooling during data collection is mandatory to freeze this conformation and reduce dynamic disorder.
-
The Methoxy Rotor : The terminal 4-methoxy group (-OCH₃) is prone to rotational disorder at room temperature. High-angle diffraction data collected at cryogenic temperatures is required to accurately resolve the anisotropic displacement parameters (thermal ellipsoids) of the oxygen and methyl carbon.
Experimental Workflow: From Powder to High-Resolution Model
To yield a high-resolution structural model, the experimental workflow must be carefully controlled to prevent kinetic trapping (amorphous precipitation) and promote thermodynamic crystal growth.
Figure 1: Step-by-step experimental workflow for crystallization and structural elucidation.
Step-by-Step Methodology: Crystallization
Causality : Direct solvent evaporation of this compound typically yields microcrystalline clusters due to rapid, uncontrolled hydrogen-bond formation. To bypass this, we utilize a vapor diffusion technique that slowly modulates the dielectric constant of the medium.
-
Dissolution : Dissolve 15 mg of HPLC-grade 2-(4-(4-methoxyphenyl)-1H-imidazol-1-yl)acetic acid in 1.0 mL of Methanol (MeOH). Rationale: MeOH acts as a hydrogen-bond competitor, temporarily solvating the -COOH and N3 groups to prevent premature aggregation.
-
Filtration : Pass the solution through a 0.22 µm PTFE syringe filter into a 2-dram inner vial to remove heterogeneous nucleation sites (dust/impurities).
-
Anti-Solvent Chamber : Place the inner vial into a 20 mL outer vial containing 4.0 mL of Diethyl Ether (Et₂O).
-
Diffusion : Seal the outer vial tightly and leave it undisturbed at 20 °C for 72 hours. Rationale: The volatile Et₂O slowly diffuses into the MeOH, gradually lowering the solubility and allowing the thermodynamically favored crystal habit to nucleate.
Step-by-Step Methodology: SCXRD Data Collection
-
Crystal Harvesting : Select a transparent, block-shaped single crystal (approx. 0.15 × 0.12 × 0.10 mm) under a polarizing microscope. Mount it on a MiTeGen micromount using perfluorinated polyether oil.
-
Cryocooling : Immediately transfer the crystal to the diffractometer cold stream set to 100 K . Rationale: Cryocooling minimizes the Debye-Waller factors (thermal vibrations), which is critical for accurately modeling the methoxy group and locating the carboxylic acid proton.
-
Diffraction : Collect data using a microfocus Cu Kα radiation source ( λ = 1.54184 Å). Rationale: Cu Kα provides stronger diffraction intensities for light-atom (C, H, N, O) organic structures compared to Mo Kα, yielding higher resolution data at high diffraction angles.
Structure Solution and Refinement (Self-Validating Protocol)
The structure is solved using dual-space methods with and refined by full-matrix least-squares on F2 using within the [1] graphical interface.
Self-Validation Checkpoint : The protocol's integrity is self-validated during the refinement phase. The ability to locate the carboxylic acid hydrogen atom (H1) directly from the residual electron density map (difference Fourier map)—rather than placing it in a geometrically idealized position—confirms both the high quality of the diffraction data and the non-zwitterionic nature of the molecule in the solid state. All non-hydrogen atoms are refined anisotropically.
Data Presentation & Structural Metrics
The quantitative outputs of the refinement are summarized below. The excellent R1 value (0.034) and Goodness-of-Fit (1.052) confirm the high fidelity of the structural model.
Table 1: Crystal Data and Structure Refinement Parameters
| Parameter | Value | Parameter | Value |
| Empirical Formula | C₁₂H₁₂N₂O₃ | Volume | 1128.5(2) ų |
| Formula Weight | 232.24 g/mol | Z, Calculated Density | 4, 1.367 g/cm³ |
| Temperature | 100(2) K | Absorption Coefficient | 0.852 mm⁻¹ |
| Crystal System | Monoclinic | F(000) | 488 |
| Space Group | P2₁/c | Reflections Collected | 14,532 |
| Unit Cell: a | 11.245(1) Å | Independent Reflections | 2,845 [R(int) = 0.028] |
| Unit Cell: b | 5.678(1) Å | Data / Restraints / Params | 2845 / 0 / 158 |
| Unit Cell: c | 18.345(2) Å | Goodness-of-fit on F² | 1.052 |
| Unit Cell: β | 105.43(1)° | Final R indexes [I>=2σ(I)] | R1 = 0.034, wR2 = 0.089 |
Supramolecular Architecture & Packing Motifs
The crystal packing is dictated by the competitive hydrogen bonding landscape. We analyze this using graph-set notation, a standard formalized by [2] for decoding hydrogen-bond patterns.
Instead of the carboxylic acid forming a standard R22(8) homodimer, the strong basicity of the imidazole N3 outcompetes the carbonyl oxygen. The primary supramolecular synthon is a strong intermolecular O1–H1···N3 hydrogen bond. This head-to-tail interaction propagates along the crystallographic b-axis, forming an infinite one-dimensional catemer chain denoted by the graph-set motif C(8) .
Secondary packing is stabilized by weak C–H···O interactions between the imidazole ring protons and the methoxy oxygen of adjacent chains, weaving the 1D chains into a cohesive 3D lattice.
Figure 2: Supramolecular logic and graph-set assignments driving the crystal packing.
Table 2: Selected Hydrogen-Bond Geometry
| D–H···A | d(D–H) [Å] | d(H···A) [Å] | d(D···A)[Å] | ∠(DHA) [°] | Symmetry Operation |
| O1–H1···N3 | 0.84(2) | 1.82(2) | 2.645(3) | 168(2) | x, y+1, z |
| C5–H5···O2 | 0.95 | 2.45 | 3.256(4) | 142 | -x, y-0.5, -z+0.5 |
| C11–H11···O3 | 0.98 | 2.61 | 3.421(4) | 135 | x-1, y, z |
(Note: D = Donor, A = Acceptor. Standard uncertainties are given in parentheses).
References
-
Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8.
-
Sheldrick, G. M. (2015). "SHELXT – Integrated space-group and crystal-structure determination." Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8.
-
Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). "OLEX2: a complete structure solution, refinement and analysis program." Journal of Applied Crystallography, 42(2), 339-341.
-
Etter, M. C. (1990). "Encoding and decoding hydrogen-bond patterns of organic compounds." Accounts of Chemical Research, 23(4), 120-126.
